Technical Guide: Solubility Profiling of 1-(4-Nitrophenyl)-1H-1,2,3-triazole
Technical Guide: Solubility Profiling of 1-(4-Nitrophenyl)-1H-1,2,3-triazole
This guide serves as an authoritative technical resource for researchers and formulation scientists working with 1-(4-Nitrophenyl)-1H-1,2,3-triazole .[1][2] It synthesizes structural analysis with practical solubility profiling, moving beyond simple data points to explain the behavior of this compound in critical solvents.[2]
[2]
Executive Summary & Molecular Context
1-(4-Nitrophenyl)-1H-1,2,3-triazole is a significant intermediate in "Click Chemistry" (CuAAC) and medicinal chemistry, often serving as a bioisostere for amide bonds or as a core scaffold in antimicrobial and anticancer drug discovery.[2]
Understanding its solubility landscape is critical for two distinct workflows:
-
Synthetic Processing: Purification, recrystallization, and NMR characterization.[2]
-
Biological Evaluation: Preparation of stock solutions for in vitro assays (MIC, IC50).
Quick Reference Profile:
| Solvent | Solubility Rating | Primary Application | Mechanism of Solvation |
|---|---|---|---|
| DMSO | Excellent (>100 mM) | Stock Solutions, NMR | Dipole-Dipole, Polarizability |
| Methanol | Good (Temp.[1][2] Dependent) | Transfer, Recrystallization | Hydrogen Bonding |
| Water | Poor (< 0.1 mM) | Anti-solvent, Precipitation | Hydrophobic Effect (Dominant) |[2]
Molecular Architecture & Solubility Prediction
To predict solubility behavior without empirical trial-and-error, we must analyze the solute-solvent interactions based on the molecule's pharmacophore.[1]
Structural Analysis[1][3]
-
Nitro Group (-NO₂): A strong electron-withdrawing group (EWG).[1][2] It creates a significant molecular dipole but acts only as a Hydrogen Bond Acceptor (HBA).[2]
-
1,2,3-Triazole Ring: A planar, aromatic heterocycle with high dipole moment (~5 D).[2] It serves as a weak HBA.[1]
-
Phenyl Linker: A hydrophobic scaffold that limits aqueous solubility.[1]
Solvent Interaction Logic
-
Why DMSO? DMSO is a polar aprotic solvent with a high dielectric constant (
).[1][2] It effectively stabilizes the strong dipole of the nitro-triazole system without requiring hydrogen bond donation from the solute. This makes it the universal solvent for this compound class. -
Why Methanol? Methanol is a polar protic solvent.[1] It can donate protons to the nitro oxygens and triazole nitrogens. However, the hydrophobic phenyl ring disrupts the hydrogen-bonding network of pure methanol, making solubility lower than in DMSO and highly temperature-dependent.
Experimental Protocols: Solubility Determination
Protocol A: Thermodynamic Solubility (The Gold Standard)
Purpose: To determine the absolute saturation limit (equilibrium solubility).[1][2] Use this for formulation and process chemistry.[1]
Workflow Diagram (Graphviz):
Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.
Step-by-Step Methodology:
-
Preparation: Weigh ~10 mg of 1-(4-Nitrophenyl)-1H-1,2,3-triazole into a 1.5 mL HPLC vial.
-
Addition: Add 200 µL of the target solvent (Methanol or DMSO).
-
Saturation:
-
Visual Check: If the solid dissolves instantly, add more solid until a visible precipitate remains.[2]
-
Agitation: Shake or stir at controlled temperature (25°C) for 24 hours.
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (Nylon filters may bind the triazole).
-
Quantification: Dilute the supernatant 100x with Mobile Phase and inject into HPLC (Detection: UV @ 254 nm).
Protocol B: Kinetic Solubility (High Throughput)
Purpose: To estimate "usable" solubility for biological assays where the compound is diluted from a DMSO stock into aqueous buffer.[1][2]
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Stepwise Dilution: Add the DMSO stock to PBS (pH 7.4) in 2% increments.
-
Endpoint: Measure light scattering (nephelometry) or absorbance at 600 nm. The concentration at which turbidity appears is the Kinetic Solubility Limit .
-
Warning: This compound often exhibits "crash out" (rapid precipitation) when DMSO concentration drops below 1-2% in aqueous media due to the hydrophobic phenyl-nitro effect.
-
Practical Applications & Troubleshooting
NMR Characterization[1][2][3][4][5][6][7]
-
Reasoning: The compound is sufficiently soluble (>20 mg/mL) to obtain high signal-to-noise 13C spectra in under 30 minutes.[1]
-
Alternative: CDCl3 is viable but may require longer acquisition times or heating if the concentration is high.[1]
Recrystallization Strategy
-
The Problem: The compound is too soluble in DMSO to recrystallize easily and too insoluble in water.
-
The Solution (Methanol/Water Pair):
Biological Assay "Crash Out"
Scenario: You dilute a 10 mM DMSO stock 1:1000 into cell culture media, and the compound precipitates.[2] Root Cause: The 1-(4-Nitrophenyl) moiety is highly hydrophobic.[1] Fix:
-
Use an intermediate dilution step (e.g., DMSO -> Ethanol -> Media).[1][2]
-
Add a solubilizing agent like cyclodextrin (HP-β-CD) to the media before adding the compound.[1]
References
-
Synthesis and Recrystallization
-
NMR Solvent Standards
-
General Triazole Chemistry
-
Solubility Methodologies
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 4. ckgas.com [ckgas.com]
- 5. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles | MDPI [mdpi.com]
